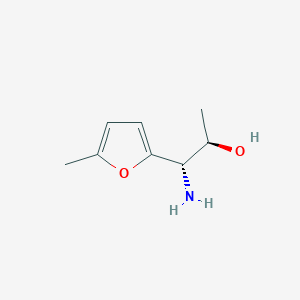

(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL

Description

The compound "(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL" is a chiral aminopropanol derivative featuring a 5-methyl-substituted furyl group.

Key Properties (Inferred):

- Molecular Formula: C₈H₁₃NO₂ (assuming the 5-methyl addition to the furyl group).

- Molecular Weight: ~155.2 g/mol (based on furyl analog: 141.17 g/mol + 14.03 g/mol for methyl group).

- Stereochemistry: The (1S,2R) configuration ensures enantioselective interactions, critical for pharmacological activity.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8+/m1/s1 |

InChI Key |

AYVBPBMGWNLYBA-SVRRBLITSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC=C(O1)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

One of the classical and effective approaches to prepare optically pure (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL is through the resolution of its racemic mixture by forming diastereomeric salts with chiral resolving agents.

-

- The racemic amino alcohol is dissolved in a suitable pure alcohol solvent along with one enantiomer of a chiral acid, commonly N-tosyl-leucine (either the R or S enantiomer).

- This mixture forms diastereomeric salts, which differ in solubility.

- The less soluble diastereomeric salt crystallizes out and can be isolated by filtration or centrifugation.

- The isolated salt is then treated with aqueous base (e.g., NaOH) to liberate the optically pure amino alcohol.

- Further purification steps include recrystallization of the amino alcohol’s cinnamate derivative to enhance optical purity.

-

- Approximately 1 molar equivalent of the chiral resolving agent is used per mole of the racemic amino alcohol.

- Cooling the aqueous solution to 0°C and acidifying with concentrated HCl facilitates salt formation and crystallization.

- Vigorous stirring of the crystals in water for extended periods (e.g., 24 hours) improves purity.

- The mother liquors from crystallization can be evaporated and processed to recover the second enantiomer.

- This method achieves high optical purity and yields around 70-75% for the desired enantiomer.

-

- High enantiomeric excess (optical purity).

- Scalability for industrial applications.

- Well-documented and reproducible.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| a) Salt Formation | Racemic amino alcohol + chiral N-tosyl-leucine in alcohol | Room temperature, stoichiometric ratio | Diastereomeric salt mixture |

| b) Crystallization | Cooling to 0°C, acidification with HCl | Vigorous agitation | Crystallization of less soluble salt |

| c) Filtration & Washing | Isolate crystals, wash with water | 24 h stirring in water | Purified salt crystals |

| d) Liberation | Treat salt with aqueous NaOH | Saturated NaOH, extraction with CH2Cl2 | Free amino alcohol |

| e) Recrystallization | Form cinnamate derivative, recrystallize in ethanol | Multiple recrystallizations | Enhanced optical purity |

This method is detailed in patent US6316671B1, which provides extensive procedural data and yields for the resolution of 1-amino-alkan-2-ol compounds, including those structurally related to this compound.

Chiral Pool Synthesis

An alternative preparation route involves chiral pool synthesis , which utilizes naturally occurring chiral building blocks as starting materials to construct the desired amino alcohol with defined stereochemistry.

-

- Starting from chiral precursors such as amino acids or chiral sugars that already possess the required stereocenters.

- Chemical transformations, including selective functional group modifications and ring construction, are performed to introduce the 5-methylfuran moiety and the amino alcohol functionality.

- This method leverages the inherent chirality of natural compounds to avoid racemic mixtures and complex resolution steps.

-

- Reaction conditions such as temperature, solvent, and pH are carefully controlled to maintain stereochemical integrity.

- Catalysts or reagents that promote stereoselective transformations are employed.

- Protecting groups may be used to mask reactive sites during intermediate steps.

-

- High stereochemical control.

- Potentially fewer purification steps.

- Environmentally favorable by minimizing waste from resolution.

Asymmetric Catalytic Synthesis

Recent advances in asymmetric catalysis provide routes to directly synthesize the chiral amino alcohol via catalytic enantioselective reactions.

-

- Use of chiral catalysts (e.g., palladium complexes) to mediate key steps such as allylic amination or asymmetric reduction.

- Precursors such as allylic amines or prochiral ketones are converted to the target compound with high enantioselectivity.

- Reaction conditions include inert atmosphere (argon), low temperatures, and specific solvents like tetrahydrofuran or chloroform.

-

- Palladium-catalyzed ring expansions or allylic substitutions under Schlenk conditions.

- Use of strong bases like lithium diisopropylamide (LDA) for deprotonation steps.

- Quenching with aqueous acid and purification via silica gel chromatography.

-

- Reported yields range from 48% to 73% depending on the step.

- Optical purities are confirmed by spectroscopic methods.

- Crystallization from ethanol or other solvents is used to isolate pure enantiomers.

-

- Direct access to enantiomerically enriched products.

- Avoids the need for resolution.

- Amenable to structural modifications for analog synthesis.

Detailed experimental procedures and spectral data supporting these methods are available in peer-reviewed chemical synthesis literature.

Summary Table of Preparation Methods

Research Findings and Notes

- The resolution method using N-tosyl-leucine salts is well-established and provides a reliable route to separate enantiomers with high optical purity, as demonstrated by multiple recrystallization and purification steps.

- Chiral pool synthesis is favored in industrial settings where starting materials are readily available and cost-effective, allowing for environmentally benign processes.

- Asymmetric catalytic methods, while more complex, offer a flexible platform for synthesizing derivatives and analogs with potential biological activity, as supported by recent palladium-catalyzed methodologies.

- Careful control of reaction parameters such as temperature, solvent choice, and stoichiometry is critical across all methods to maximize yield and enantiomeric excess.

- The preparation of the cinnamate derivative as an intermediate or purification step is a common technique to improve enantiomeric purity and facilitate crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the furan ring or reduce any oxidized forms of the compound.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

2. Antioxidant Properties

Research indicates that (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL exhibits significant antioxidant activity. This property is crucial in developing formulations aimed at combating oxidative stress-related conditions, making it a candidate for inclusion in dietary supplements and functional foods.

3. Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Cosmetic Applications

1. Skin Care Formulations

The compound is utilized in cosmetic formulations due to its moisturizing properties. It acts as a humectant, helping to retain moisture in the skin and improve overall skin texture.

2. Anti-Aging Products

Given its antioxidant capabilities, this compound is increasingly incorporated into anti-aging products aimed at reducing the appearance of fine lines and wrinkles.

Material Science Applications

1. Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing various polymers with specific functionalities. These polymers can be used in coatings, adhesives, and sealants that require enhanced durability and resistance to environmental factors.

2. Nanotechnology

The compound's unique properties have led to its application in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. These systems can improve the bioavailability and efficacy of therapeutic agents.

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Synthesis of novel therapeutic agents |

| Antioxidant formulations | Combat oxidative stress | |

| Neuroprotective agents | Potential treatment for neurodegeneration | |

| Cosmetics | Skin care products | Moisturizing and skin texture improvement |

| Anti-aging formulations | Reduces fine lines and wrinkles | |

| Material Science | Polymer synthesis | Enhanced durability and environmental resistance |

| Nanoparticles for drug delivery | Improved bioavailability |

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups treated with oxidants alone. This suggests that the compound may play a vital role in protecting neuronal integrity under stress conditions.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound belongs to a broader class of 1-amino-propan-2-ol derivatives with aryl or heteroaryl substituents. Key analogs include:

Physicochemical Properties

- Lipophilicity: The 5-methylfuryl group likely increases lipophilicity compared to the unsubstituted furyl analog (logP ~1.14 predicted) .

- Boiling Points :

- pKa Values: The amino group’s basicity remains consistent across analogs (pKa ~12.4–12.6), suggesting minimal electronic influence from substituents .

Biological Activity

(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL, also known by its CAS number 1212851-31-4, is a chiral amino alcohol with potential biological activities. This compound has garnered attention for its structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- CAS Number : 1212851-31-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and potentially neuroprotective domains.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 | High |

| Escherichia coli | 0.0195 | Moderate |

| Bacillus subtilis | 0.0098 | Moderate |

| Candida albicans | 0.039 | Moderate |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Neuroprotective Effects

In addition to its antimicrobial properties, preliminary studies indicate that this compound may possess neuroprotective effects. It is hypothesized that the compound's structure allows it to interact with neurotransmitter systems or exert antioxidant effects, thereby providing protection against neuronal damage .

Case Studies and Research Findings

A case study published in ACS Chemical Neuroscience explored the neuroprotective effects of similar compounds in animal models of neurodegeneration. The study found that compounds with similar furan structures exhibited significant neuroprotective properties by reducing oxidative stress markers and improving cognitive function in treated subjects .

Another research article focused on the synthesis of various furan derivatives, including this compound, and evaluated their antimicrobial activities. The findings suggested that modifications to the furan ring could enhance bioactivity, indicating a structure-activity relationship that merits further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.